molecular formula C8H13N3O B13552468 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal

Cat. No.: B13552468
M. Wt: 167.21 g/mol
InChI Key: QZQJDMGUTNOLMJ-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal typically involves the formation of the triazole ring followed by the introduction of the butanal group. One common method involves the reaction of ethyl hydrazine with an appropriate aldehyde to form the triazole ring. This is followed by a formylation reaction to introduce the butanal group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid.

    Reduction: 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    1-Ethyl-1H-1,2,4-triazole: Lacks the butanal group but shares the triazole core.

    4-(1H-1,2,4-Triazol-1-yl)butanal: Similar structure but without the ethyl group.

Uniqueness

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal is unique due to the presence of both the ethyl group and the butanal group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butanal

InChI

InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3

InChI Key

QZQJDMGUTNOLMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCCC=O

Origin of Product

United States

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